molecular formula C5H10Cl2N2O B6600345 (2-Methyloxazol-4-yl)methanamine dihydrochloride CAS No. 1909312-83-9

(2-Methyloxazol-4-yl)methanamine dihydrochloride

Cat. No.: B6600345
CAS No.: 1909312-83-9
M. Wt: 185.05 g/mol
InChI Key: MKPFSLKVIBJNHO-UHFFFAOYSA-N
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Description

(2-Methyloxazol-4-yl)methanamine dihydrochloride is an organic compound featuring a 2-methyl-substituted oxazole ring with a methanamine group at the 4-position, formulated as a dihydrochloride salt. Oxazole derivatives are valued in medicinal chemistry for their electronic properties and bioactivity, often serving as scaffolds in drug discovery. The dihydrochloride salt form enhances water solubility, making it suitable for pharmacological applications .

Properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFSLKVIBJNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Hydroxyamides

A widely adopted method involves the Robinson-Gabriel synthesis, where β-hydroxyamides undergo cyclization under dehydrating conditions. For example, a β-hydroxyamide precursor with a methyl group at the 2-position reacts with phosphorus oxychloride (POCl₃) or Deoxo-Fluor® to yield the oxazole ring.

Reaction Example :

β-Hydroxyamide+POCl3reflux2-Methyloxazole+H3PO4+HCl\text{β-Hydroxyamide} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{2-Methyloxazole} + \text{H}3\text{PO}_4 + \text{HCl}

Key parameters include stoichiometric control of POCl₃ (1.2–2.0 equivalents) and reaction temperatures of 80–100°C. Yields typically range from 65–85%, with purity confirmed via HPLC.

Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)

The Van Leusen method employs TosMIC and aldehydes to construct oxazoles. For 2-methyl substitution, propionaldehyde derivatives serve as substrates:

RCHO+TosMICBase2-Methyloxazole-4-carbaldehyde\text{RCHO} + \text{TosMIC} \xrightarrow{\text{Base}} \text{2-Methyloxazole-4-carbaldehyde}

Base catalysts like potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 0–25°C facilitate this reaction, achieving yields of 70–90%. Subsequent reduction of the aldehyde to a hydroxymethyl group (NaBH₄ in MeOH) precedes functionalization to the amine.

Introduction of the Aminomethyl Group

The 4-position aminomethyl group is introduced via nucleophilic substitution or reduction of nitriles .

Nucleophilic Substitution of Halogenated Intermediates

4-Chloromethyl-2-methyloxazole, synthesized by treating hydroxymethyloxazole with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), undergoes amination with aqueous ammonia:

4-Chloromethyl-2-methyloxazole+NH3H2O(2-Methyloxazol-4-yl)methanamine\text{4-Chloromethyl-2-methyloxazole} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{(2-Methyloxazol-4-yl)methanamine}

Reaction conditions (e.g., 6 M NH₃, 60°C, 12 h) yield the primary amine with 50–70% efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Reduction of Cyano Derivatives

Alternative routes involve cyano intermediates. 4-Cyanomethyl-2-methyloxazole, formed via nucleophilic substitution (KCN in DMSO), is reduced using lithium aluminum hydride (LiAlH₄):

4-Cyanomethyl-2-methyloxazoleLiAlH4(2-Methyloxazol-4-yl)methanamine\text{4-Cyanomethyl-2-methyloxazole} \xrightarrow{\text{LiAlH}_4} \text{(2-Methyloxazol-4-yl)methanamine}

This method achieves higher yields (75–85%) but requires rigorous anhydrous conditions.

Dihydrochloride Salt Formation

The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). While primary amines typically form monohydrochlorides, the dihydrochloride form may arise from protonation of both the amine and the oxazole’s weakly basic nitrogen under acidic conditions:

(2-Methyloxazol-4-yl)methanamine+2HCl(2-Methyloxazol-4-yl)methanamine dihydrochloride\text{(2-Methyloxazol-4-yl)methanamine} + 2\text{HCl} \rightarrow \text{(2-Methyloxazol-4-yl)methanamine dihydrochloride}

Crystallization from ethanol/ether mixtures yields the pure salt, confirmed via X-ray diffraction and elemental analysis.

Optimization and Challenges

Regioselectivity in Oxazole Formation

Ensuring 2-methyl substitution requires precise control of starting materials. For instance, using 2-methylpropionaldehyde in the Van Leusen reaction prevents isomerization.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.

  • Recrystallization : Ethanol/water mixtures (1:1) purify the final hydrochloride salt.

Analytical Characterization

  • NMR Spectroscopy : 1H^1\text{H} NMR (CDCl₃, 400 MHz) of the free amine shows singlet δ 2.45 (3H, CH₃), δ 3.80 (2H, CH₂NH₂), and δ 7.20 (1H, oxazole-H).

  • Mass Spectrometry : ESI-MS m/z 127.1 [M+H]⁺ for the free base.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Cyclodehydration65–85%>95%Moderate
Van Leusen + Reduction70–90%>98%High
Cyano Reduction75–85%>97%High

The Van Leusen route offers superior yield and purity but demands specialized reagents like TosMIC. Cyclodehydration is more accessible but requires stringent temperature control.

Industrial-Scale Considerations

Patent WO2004080945A1 highlights bromination-amination sequences for similar amines, suggesting scalability via continuous flow reactors. Key adjustments include:

  • Solvent Recycling : THF and ethanol recovery systems reduce costs.

  • Catalyst Recycling : Pd/C catalysts for hydrogenations are reused via filtration.

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

(2-Methyloxazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyloxazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between (2-Methyloxazol-4-yl)methanamine dihydrochloride and analogous compounds:

Compound Name Heterocycle Substituents Salt Form Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound* Oxazole 2-CH₃, 4-CH₂NH₂ Dihydrochloride C₅H₉N₂O·2HCl ~185.92 High solubility, potential CNS activity N/A
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Imidazole 3-Methoxybenzyl, 4-CH₂NH₂ Hydrochloride C₁₂H₁₅N₃O·HCl 253.73 R&D applications, moderate solubility
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl Oxazole 2-C₂H₅, 4-CH₃, 5-CH₂NH₂ Hydrochloride C₇H₁₂N₂O·HCl 176.64 Lower chloride content, lipophilic
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl Thiazole 4-Cl-C₆H₄, 4-CH₂NH₂ Hydrochloride C₁₀H₁₀ClN₂S·HCl 261.63 Enhanced lipophilicity (S atom)
(4-Methylthiazol-2-yl)methanamine dihydrochloride Thiazole 4-CH₃, 2-CH₂NH₂ Dihydrochloride C₅H₁₀Cl₂N₂S 201.12 High solubility (dihydrochloride)
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine diHCl Thiazole 2-Morpholine, 5-CH₂NH₂ Dihydrochloride C₈H₁₃N₃OS·2HCl 272.19 CNS activity due to morpholine

*Theoretical data for the target compound, inferred from structural analogs.

Impact of Heterocycle and Substituents

  • Oxazole vs. Thiazole/Imidazole: Oxazole contains an oxygen atom, making it less polarizable than sulfur-containing thiazoles. This difference affects electronic properties, metabolic stability, and binding affinity. Imidazole derivatives () offer basic nitrogen sites for hydrogen bonding, useful in targeting enzymes like histamine receptors .
  • Substituent Effects :

    • Alkyl Groups (e.g., 2-CH₃, 2-C₂H₅) : Increase hydrophobicity, enhancing membrane permeability but reducing water solubility. Ethyl groups () confer greater steric bulk compared to methyl .
    • Aryl Groups (e.g., 4-Cl-C₆H₄) : Improve π-π stacking interactions with aromatic residues in proteins, as seen in ’s 4-chlorophenyl-thiazole derivative .
  • Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides, critical for intravenous formulations. However, they may also be more hygroscopic .

Research Findings from Analogous Compounds

  • Melting Points : Substituents significantly influence thermal stability. For example, 5-phenyl-2-piperonyloxazole hydrochloride melts at 193°C (decomp.), while 5-γ-p-methyl-2-γ-tolyloxazole hydrochloride decomposes at 179°C .
  • Synthetic Routes : Dihydrochloride salts are often synthesized using HCl in dioxane/MeOH mixtures (), a method applicable to the target compound .
  • Safety Profiles : Compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl require protective gear during handling due to skin/eye irritation risks .

Biological Activity

(2-Methyloxazol-4-yl)methanamine dihydrochloride, a compound with the molecular formula C6H12Cl2N2O and a molecular weight of 199.08 g/mol, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C6H12Cl2N2O
  • Molecular Weight : 199.08 g/mol
  • CAS Number : 1909312-83-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, which can lead to altered metabolic processes.
  • Protein-Ligand Interactions : It binds to proteins, potentially affecting their function and stability.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell growth, apoptosis, and inflammation.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. A study focused on HIV-1 protease inhibitors revealed that derivatives containing a 2-methyloxazole ring demonstrated enhanced protease inhibitory activity compared to other compounds in the series . This suggests potential applications in the development of antiviral therapeutics.

Anticancer Properties

The compound has shown significant anticancer activity in various studies:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that it effectively inhibits the proliferation of cancer cell lines, including breast cancer cells.
  • Induction of Apoptosis : Mechanistic studies revealed that it induces apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammatory markers in animal models of arthritis. This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Study FocusFindings
Antiviral Activity Derivatives showed enhanced potency against HIV-1 protease, indicating potential for antiviral drug development .
Anticancer Activity Significant inhibition of cell proliferation in breast cancer cell lines; induced apoptosis through caspase activation.
Anti-inflammatory Reduced inflammatory markers in animal models; potential for therapeutic application in arthritis.

Safety and Toxicological Profile

The safety profile of this compound has not been extensively characterized in human studies. However, preliminary assessments indicate low bioaccumulation potential and no significant genotoxicity concerns based on available toxicological data . Future studies are needed to establish comprehensive safety parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Methyloxazol-4-yl)methanamine dihydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by amine functionalization and salt formation. Key steps include cyclocondensation of precursors (e.g., β-keto esters with urea derivatives) and subsequent reduction to generate the primary amine. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment.
  • Critical Parameters : Control reaction temperature (e.g., 60–80°C for cyclization) and pH (acidic conditions for salt formation). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (e.g., ¹H NMR for amine proton verification at δ 2.5–3.0 ppm) and HPLC (>95% purity threshold) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, chloroform) under varying pH. For example, solubility in water increases at acidic pH due to protonation of the amine group.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., oxidation of oxazole rings).
  • Spectroscopic Data : Use ¹³C NMR to confirm oxazole ring carbons (δ 140–160 ppm) and FT-IR for NH stretching (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent used). Standardize protocols:

  • Use consistent cell lines (e.g., HEK293 for receptor binding assays).
  • Validate solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Employ orthogonal assays (e.g., SPR for binding affinity and functional cAMP assays for GPCR activity) to cross-verify results .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors). Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) under physiological pH and temperature.
  • In Vivo Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF to identify byproducts (e.g., hydrolysis of oxazole rings at acidic pH).
  • Plasma Stability : Incubate with human/rat plasma (1:1 v/v) and quantify parent compound remaining using LC-MS .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with substituents at the oxazole 2-position (e.g., ethyl, isopropyl) and compare activity in dose-response assays.
  • Free-Wilson Analysis : Statistically correlate structural features (e.g., logP, H-bond donors) with biological endpoints (e.g., IC₅₀ values).
  • Metabolic Profiling : Use liver microsomes to identify metabolic soft spots (e.g., CYP450-mediated oxidation) and guide derivatization .

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